2-Fold Improvement in Antibacterial Potency Against Wild-Type E. coli Compared to DCAP
Compound 347369-01-1 (analog 7) exhibits a marked improvement in inhibiting the growth of wild-type Escherichia coli BW25113 compared to the parent compound DCAP (1). The MIC of 347369-01-1 is 40 µM, exactly half that of DCAP, which has an MIC of 80 µM [1]. This 2-fold increase in potency is a direct result of removing one hydroxymethyl group from the tail, as confirmed by the SAR study [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Escherichia coli BW25113 (wild-type) |
|---|---|
| Target Compound Data | MIC = 40 µM |
| Comparator Or Baseline | DCAP (1): MIC = 80 µM |
| Quantified Difference | 2-fold lower MIC (improved potency) for target compound |
| Conditions | Broth microdilution assay against E. coli BW25113 at 37 °C, as described in ACS Med. Chem. Lett. 2015. |
Why This Matters
This quantitative improvement against a wild-type model Gram-negative organism demonstrates that the specific tail modification in 347369-01-1 directly enhances antibacterial activity, making it a critical tool for probing how tail hydrogen-bonding capacity influences potency.
- [1] Heinrich, V. A.; Hurley, K. A.; Santos, T. M.; Weerapana, E.; Moser, C. C.; Dutton, P. L.; Matthews, M. L. Membrane-Targeting DCAP Analogues with Broad-Spectrum Antibiotic Activity against Pathogenic Bacteria. ACS Med. Chem. Lett. 2015, 6 (4), 466–471. Table 1. View Source
- [2] Heinrich, V. A.; Hurley, K. A.; Santos, T. M.; Weerapana, E.; Moser, C. C.; Dutton, P. L.; Matthews, M. L. Supporting Information for Membrane-Targeting DCAP Analogues with Broad-Spectrum Antibiotic Activity against Pathogenic Bacteria. ACS Med. Chem. Lett. 2015. View Source
